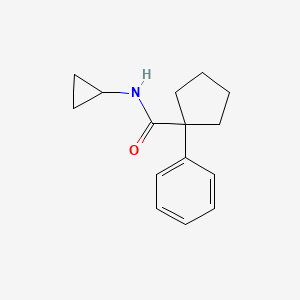

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14(16-13-8-9-13)15(10-4-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOGLIQADCCLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopropylamine with 1-phenylcyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for N-cyclopropyl-1-phenylcyclopentane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Research indicates that N-cyclopropyl-1-phenylcyclopentane-1-carboxamide may modulate the activity of specific receptors involved in pain perception and inflammation. Studies have shown promising results in animal models demonstrating its potential as an anti-inflammatory agent, reducing edema and inflammatory markers effectively .

Anticancer Properties

In vitro studies have assessed the compound's ability to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics. The mechanism of action appears to involve the modulation of apoptotic pathways, indicating that further structural modifications could enhance its efficacy against cancer .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Results indicate moderate efficacy, suggesting that structural modifications may improve its antimicrobial potency. This aspect makes it a candidate for further exploration in drug development aimed at treating infections.

Synthetic Chemistry Applications

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through standard organic reactions such as oxidation, reduction, and substitution reactions. For example:

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Carboxylic acids | Formation of carboxylic acids from the compound. |

| Reduction | Alcohols | Conversion to alcohols through reduction processes. |

| Substitution | Halogenated derivatives | Formation of halogenated derivatives via substitution. |

These reactions highlight the compound's utility in synthesizing more complex organic molecules, which can be tailored for specific biological activities.

Industrial Applications

In addition to its applications in medicinal chemistry, N-cyclopropyl-1-phenylcyclopentane-1-carboxamide is explored for potential uses in the development of new materials and chemical processes. Its unique structural characteristics may lead to innovations in material science, particularly in creating polymers or other functional materials with specific properties.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity and therapeutic potential of N-cyclopropyl-1-phenylcyclopentane-1-carboxamide:

Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of cancer cell lines without showing cytotoxic effects on normal cells, indicating a selective action that could be beneficial for cancer treatment.

Anti-inflammatory Research : Animal model studies assessed the compound's ability to reduce inflammation, showing significant reductions in inflammatory markers, which supports its potential application in treating inflammatory diseases.

Microbial Inhibition : Research into its antimicrobial properties revealed moderate effectiveness against various bacterial strains, suggesting that further optimization could enhance its antimicrobial activity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as inflammation and cell signaling .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | N-cyclopropyl-1-phenylcyclopentane-1-carboxamide | N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO (estimated) | C₁₉H₂₁NO₂ |

| Molecular Weight | ~227.30 g/mol (estimated) | 295.37554 g/mol |

| Key Functional Groups | Cyclopropylamide, phenylcyclopentane | 4-Methoxyphenylamide, phenylcyclopentane |

| Potential Solubility | Likely lower due to hydrophobic cyclopropyl | Higher due to polar methoxy group |

Research Findings and Limitations

Available Data

- N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been cataloged in chemical databases, but pharmacological or biochemical data remain sparse. No peer-reviewed studies on its activity or mechanism were identified in the provided evidence .

Hypotheses Based on Structural Trends

- The cyclopropylamide moiety may confer improved metabolic stability over the methoxyphenyl analogue, as seen in other drug candidates (e.g., anticonvulsants or kinase inhibitors).

- The reduced molecular weight of the target compound (~227 g/mol vs. 295 g/mol) could enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

Biological Activity

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by a cyclopentane ring, which is substituted with a phenyl group and a carboxamide group. This unique structure suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is .

Research indicates that N-cyclopropyl-1-phenylcyclopentane-1-carboxamide may modulate the activity of specific receptors or enzymes, influencing cellular pathways related to pain perception and inflammation. The compound's interactions with various biological targets are crucial for understanding its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts .

Inhibition Studies

Studies have demonstrated that derivatives of cyclopropane carboxamides exhibit significant biological activity, including inhibition of certain enzymes. For example, the inhibition of butyrylcholinesterase (BChE) has been explored in various compounds related to cyclopropyl derivatives, suggesting a potential pathway for therapeutic applications in neurological disorders .

Table 1: Inhibition Potency of Related Compounds

Case Studies

Several studies have focused on the pharmacological effects of cyclopropane derivatives, including N-cyclopropyl-1-phenylcyclopentane-1-carboxamide. For instance:

- Anti-inflammatory Effects : One study evaluated the anti-inflammatory properties of phenylcyclopropane carboxamide derivatives, noting their effectiveness in inhibiting inflammatory pathways without exhibiting cytotoxicity on human myeloid leukemia cell lines .

- Analgesic Activity : Another investigation highlighted the analgesic potential of similar compounds, suggesting that they could serve as effective pain management therapies due to their ability to modulate pain perception pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of N-cyclopropyl-1-phenylcyclopentane-1-carboxamide and its derivatives indicates that modifications to the cyclopropane ring or the phenyl substituent can significantly affect biological activity. The presence of specific functional groups appears to enhance binding affinity to target receptors or enzymes, thereby increasing therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-1-phenylcyclopentane-1-carboxamide, and how can yield and purity be optimized?

- Methodological Answer : The synthesis of cyclopentane carboxamide derivatives often involves coupling cyclopropane amines with activated carboxylic acid intermediates. For example, Boc-protected aminocyclopentanecarboxylic acid derivatives (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) can serve as precursors, with deprotection steps under acidic conditions . To optimize yield:

- Use coupling agents like EDCI/HOBt for amide bond formation.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).

Table 1 : Example Synthetic Intermediates

| Compound | CAS RN | Purity | Melting Point | Reference |

|---|---|---|---|---|

| 1-N-Boc-aminocyclopentanecarboxylic acid | 35264-09-6 | >95.0% | 130–131°C |

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., N-(4-fluorophenyl)cyclopentanecarboxamide, C₁₂H₁₄FNO, MW 207.24, analyzed via electron ionization ).

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclopropane and phenyl substituents.

- HPLC : Assess purity using reverse-phase C18 columns (e.g., acetonitrile/water mobile phase).

Note : Cross-validate data; discrepancies in melting points or spectral peaks may indicate impurities or stereoisomers .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; analyze degradation via HPLC.

- pH Stability : Test in buffers (pH 1–13) to simulate gastric/intestinal environments.

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products using LC-MS .

Advanced Research Questions

Q. How can enantiomers of N-cyclopropyl-1-phenylcyclopentane-1-carboxamide be resolved, and what impact do they have on biological activity?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Optical purity ≥98% ee can be achieved, as demonstrated for Boc-protected cyclopentene derivatives .

- Biological Assays : Compare enantiomer activity in receptor-binding assays (e.g., IC₅₀ values). Stereochemical differences often lead to >10-fold potency variations in related carboxamides .

Q. What computational strategies are effective for modeling interactions between this compound and target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in protein active sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.

- QSAR Models : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on activity using MOE or RDKit .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Mutational Analysis : Validate predicted binding residues via site-directed mutagenesis (e.g., Ala-scanning).

- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently.

- Data Reconciliation : Adjust force field parameters (e.g., partial charges) in simulations to better match experimental IC₅₀ values .

Data Contradiction Analysis Example

Scenario : Discrepancy between predicted (docking) and observed (IC₅₀) activity.

- Step 1 : Re-examine protein structure (e.g., crystal vs. homology model).

- Step 2 : Test compound solubility (e.g., DMSO stock concentration errors).

- Step 3 : Validate assay conditions (e.g., buffer ionic strength affecting binding) .

Table 2 : Example Analytical Cross-Validation

| Technique | Parameter Measured | Typical Data Range | Reference |

|---|---|---|---|

| LC-MS (EI) | Molecular Ion (m/z) | 207.24 [M+H]⁺ | |

| ¹H NMR (CDCl₃) | Cyclopropane CH₂ | δ 1.2–1.5 (multiplet) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.